molecular formula C18H19N3O2S B2452120 3-(N-benzylacetamido)-N-[cyano(thiophen-3-yl)methyl]propanamide CAS No. 1333859-28-1

3-(N-benzylacetamido)-N-[cyano(thiophen-3-yl)methyl]propanamide

Cat. No.: B2452120
CAS No.: 1333859-28-1
M. Wt: 341.43
InChI Key: OBOSDCUQPLICNT-UHFFFAOYSA-N
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Description

3-(N-benzylacetamido)-N-[cyano(thiophen-3-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a benzylacetamido group, a cyano group, and a thiophene ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-benzylacetamido)-N-[cyano(thiophen-3-yl)methyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzylacetamido Group: This can be achieved by reacting benzylamine with acetic anhydride under mild conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Attachment of the Thiophene Ring: The thiophene ring can be incorporated through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(N-benzylacetamido)-N-[cyano(thiophen-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzylacetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides or thiophenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(N-benzylacetamido)-N-[cyano(thiophen-3-yl)methyl]propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and thiophene ring could play crucial roles in binding to these targets, influencing the compound’s overall biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-(N-benzylacetamido)-N-[cyano(phenyl)methyl]propanamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(N-benzylacetamido)-N-[cyano(pyridin-3-yl)methyl]propanamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(N-benzylacetamido)-N-[cyano(thiophen-3-yl)methyl]propanamide imparts unique electronic properties, making it distinct from its analogs with phenyl or pyridine rings

Properties

IUPAC Name

3-[acetyl(benzyl)amino]-N-[cyano(thiophen-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14(22)21(12-15-5-3-2-4-6-15)9-7-18(23)20-17(11-19)16-8-10-24-13-16/h2-6,8,10,13,17H,7,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOSDCUQPLICNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(=O)NC(C#N)C1=CSC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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